3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole
Description
3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a pyridin-2-yl group at position 5 and a 4-chloro-3-nitrophenyl group at position 2. The 1,2,4-oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, known for its electron-deficient nature and stability under physiological conditions.
Properties
IUPAC Name |
3-(4-chloro-3-nitrophenyl)-5-pyridin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4O3/c14-9-5-4-8(7-11(9)18(19)20)12-16-13(21-17-12)10-3-1-2-6-15-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXHKRPWPKQXGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NO2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime and Acyl Chloride Cyclization
A widely employed method involves the reaction of pyridine-2-carboxamidoxime with 4-chloro-3-nitrobenzoyl chloride under basic conditions. The procedure follows a two-step mechanism:
- Amidoxime Preparation : Pyridine-2-carbonitrile is treated with hydroxylamine hydrochloride in ethanol under reflux to yield pyridine-2-carboxamidoxime.
- Cyclodehydration : The amidoxime reacts with 4-chloro-3-nitrobenzoyl chloride in anhydrous tetrahydrofuran (THF) using triethylamine as a base. The mixture is refluxed for 6–8 hours, followed by neutralization and purification via column chromatography.
Reaction Conditions :
Carboxylic Acid Activation via Vilsmeier Reagent
The Vilsmeier reagent (POCl₃/DMF) activates 4-chloro-3-nitrobenzoic acid in situ, enabling direct coupling with pyridine-2-carboxamidoxime. This one-pot method eliminates the need for isolated acyl chloride:
- Activation : 4-Chloro-3-nitrobenzoic acid (1 eq) is treated with POCl₃ (1.2 eq) and DMF (catalytic) at 0–5°C for 30 minutes.
- Cyclization : Pyridine-2-carboxamidoxime (1 eq) is added, and the reaction is stirred at room temperature for 12 hours. The product precipitates upon ice-water quenching and is recrystallized from ethanol.
Advantages :
Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the reaction between pyridine-2-carboxamidoxime and 4-chloro-3-nitrobenzoic acid using ethyl chloroformate (ECF) as a coupling agent:
- Reaction Setup : Equimolar amidoxime and carboxylic acid are suspended in dimethyl sulfoxide (DMSO) with ECF (1.5 eq).
- Irradiation : The mixture is subjected to microwave radiation at 150°C for 15–20 minutes.
- Workup : The crude product is filtered and washed with cold water.
Key Parameters :
Solvent-Free Mechanochemical Grinding
Ball-mill grinding enables solvent-free synthesis via mechanical energy:
- Grinding : Pyridine-2-carboxamidoxime (1 eq) and 4-chloro-3-nitrobenzoyl chloride (1 eq) are placed in a stainless-steel jar with zirconia balls.
- Milling : The jar is agitated at 30 Hz for 45 minutes.
- Isolation : The product is extracted with ethyl acetate and purified via recrystallization.
Advantages :
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Reaction Time | Purity |
|---|---|---|---|---|
| Acyl Chloride Cyclization | THF, reflux, 8 hours | 60–75 | 8 hours | 90–95% |
| Vilsmeier Activation | RT, 12 hours | 70–80 | 12 hours | 85–90% |
| Microwave Irradiation | DMSO, 150°C, 20 minutes | 85–90 | 20 minutes | >95% |
| Mechanochemical Grinding | Solvent-free, 45 minutes | 78–82 | 45 minutes | 92–94% |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the oxadiazole ring.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate, though less frequently used.
Major Products
Reduction: 3-(4-Amino-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the nitrophenyl and pyridinyl groups can facilitate binding to specific sites on target molecules, enhancing its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituent patterns. Below is a comparative analysis with key analogues:
3-Phenyl-5-(pyridin-2-yl)-1,2,4-oxadiazole (3a)
- Structure : Lacks the nitro and chloro groups, featuring a simple phenyl ring.
- Key Differences :
5-(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole (56)
- Structure : Incorporates a dichlorophenyl and methylisoxazolyl group.
- Key Differences: The dichlorophenyl group increases steric bulk and lipophilicity (logP ~4.0 estimated). Melting point: 189–190°C, suggesting higher crystallinity than the target compound .
3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
- Structure : Features a 4-nitrophenyl group and a phenylethyl chain.
- Key Differences :
5-(Perfluoroheptyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole (1)
Physicochemical Properties
A comparative overview of key parameters:
*Estimated based on substituent contributions.
Biological Activity
3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 302.67 g/mol. The compound features a 1,2,4-oxadiazole ring substituted with a chloronitrophenyl group and a pyridine moiety, contributing to its diverse biological properties.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that certain oxadiazoles demonstrate significant activity against various bacterial strains and fungi. This can be attributed to the electron-withdrawing effects of the nitro and chloro groups on the aromatic ring, enhancing their interaction with microbial targets .
Antiplasmodial Activity
A study focused on the antiplasmodial activity of oxadiazole derivatives revealed that compounds similar to this compound showed promising results against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship analysis indicated that modifications to the oxadiazole core could enhance potency against drug-resistant strains .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 0.50 | >2500 |
| Compound B | 0.57 | >2500 |
| Compound C | 0.07 | >2500 |
The above table summarizes the activity of various oxadiazole derivatives against P. falciparum, demonstrating their potential as new antimalarial agents.
Anti-inflammatory and Analgesic Effects
In addition to its antimicrobial and antiplasmodial activities, this compound has been studied for its anti-inflammatory properties. Certain derivatives have shown efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For example, compounds with halogen substitutions exhibited enhanced anti-inflammatory activity in preclinical models .
Study 1: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone in bacterial cultures treated with the compound compared to controls.
Study 2: Antiplasmodial Screening
In a murine model of malaria using Plasmodium berghei, the compound demonstrated rapid clearance but poor oral bioavailability. Further optimization of pharmacokinetic properties is necessary for effective in vivo applications .
Structure-Activity Relationship (SAR)
The SAR studies highlight that substituents on the oxadiazole ring significantly influence biological activity. The presence of electron-withdrawing groups such as nitro or chloro enhances lipophilicity and biological interactions. Additionally, variations in the pyridine substituent also affect efficacy against specific pathogens .
Q & A
Q. What are the common synthetic routes for preparing 3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves cyclization reactions between pre-functionalized precursors, such as nitrile oxides and amidoximes. Key steps include:
- Cyclocondensation: Reacting 4-chloro-3-nitrobenzamide derivatives with pyridinyl-substituted amidoximes in polar aprotic solvents (e.g., DMF or DMSO) under reflux (80–120°C).
- Catalysis: Use of triethylamine or potassium carbonate to facilitate dehydrohalogenation.
- Optimization: Systematic adjustment of molar ratios (1:1 to 1:1.2), reaction times (6–24 hours), and temperature gradients. Reaction progress is monitored via TLC or HPLC .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Structural Confirmation:
- ¹H/¹³C NMR Spectroscopy: Identifies proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and carbon backbone.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₈ClN₃O₃: 306.0284).
- Purity Assessment:
- HPLC-UV: Uses C18 columns with isocratic elution (acetonitrile/water, 70:30) at λ = 254 nm.
- Elemental Analysis: Confirms C, H, N, Cl content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How do structural modifications to the pyridinyl and chloronitrophenyl groups influence bioactivity in cancer models?
Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:
-
Pyridinyl Modifications: Introducing electron-withdrawing groups (e.g., -NO₂ at meta positions) enhances cytotoxicity (IC₅₀ = 12 µM in MCF-7 cells) by improving target binding.
-
Chloronitrophenyl Adjustments: Replacing -Cl with -F reduces steric hindrance, increasing selectivity for kinase inhibitors (e.g., EGFR inhibition by 40%).
-
Reference Data:
Analog Structure Bioactivity (IC₅₀) Target 5-(2-Nitrophenyl) 18 µM Topoisomerase II 5-(4-Chlorophenyl) 25 µM COX-2 Molecular docking (AutoDock Vina) shows the oxadiazole ring forms π-π stacking with tyrosine residues in active sites .
Q. What experimental approaches resolve contradictions in reported biological activity data for oxadiazole derivatives?
Methodological Answer:
- Standardized Assays: Use identical cell lines (e.g., HepG2) and incubation times (48 hours) across studies.
- Orthogonal Validation: Confirm apoptosis via Annexin V-FITC/PI staining (flow cytometry) alongside caspase-3 activation (Western blot).
- Pharmacokinetic Profiling: Assess metabolic stability in liver microsomes (e.g., t₁/₂ = 45 minutes in human S9 fractions) to explain variability in in vivo efficacy .
Q. What computational methods predict the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular Dynamics (MD): Simulate interactions using AMBER force fields (20 ns trajectories) to evaluate binding free energies (ΔG = -9.2 kcal/mol for PARP1).
- QSAR Modeling: Utilize descriptors like LogP (2.1) and topological polar surface area (TPSA = 78 Ų) to correlate hydrophobicity with antimicrobial activity (R² = 0.89) .
Q. How can researchers design stability studies for this compound under various storage conditions?
Methodological Answer:
- Accelerated Testing: Store samples at 40°C/75% RH for 6 months; analyze degradation via HPLC every 30 days.
- Photostability: Expose to 1.2 million lux-hours (ICH Q1B) and monitor UV-vis spectral shifts (λmax = 320 nm).
- Degradation Pathways: Identify hydrolysis products (e.g., nitro group reduction to amine) using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
